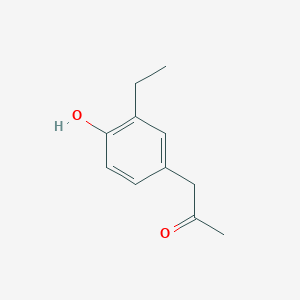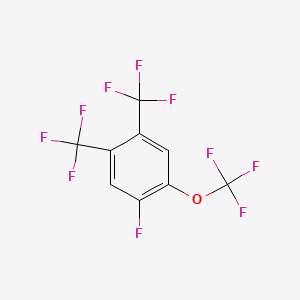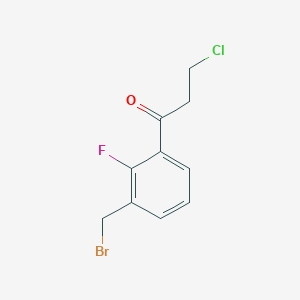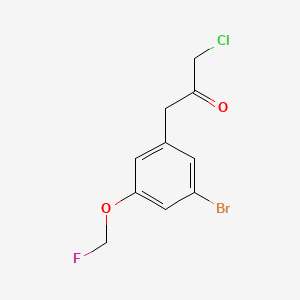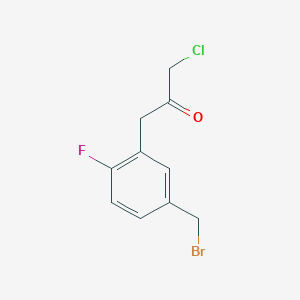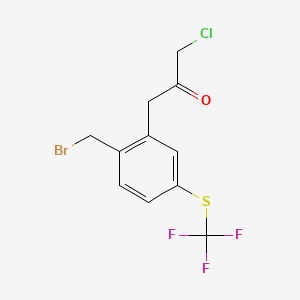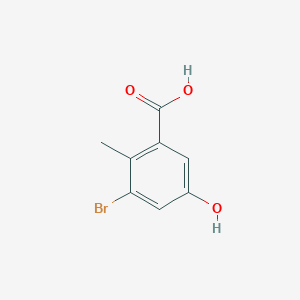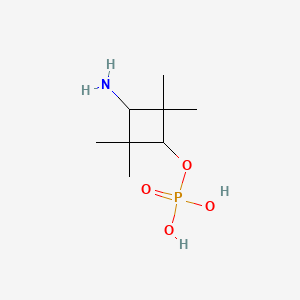![molecular formula C18H26O5 B14055999 2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid is a complex organic compound featuring a unique structure that includes an adamantane core, a trioxolane ring, and a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through the alkylation of adamantane with suitable reagents. The trioxolane ring is introduced via a cycloaddition reaction, often involving ozone or other oxidizing agents. The final step involves the formation of the acetic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The trioxolane ring can be oxidized to form different oxygenated products.
Reduction: The compound can be reduced to break the trioxolane ring, leading to simpler derivatives.
Substitution: Functional groups on the adamantane or cyclohexane rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
Major products formed from these reactions include various oxygenated derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug stability and efficacy.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mécanisme D'action
The mechanism of action of 2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid involves its interaction with specific molecular targets. The trioxolane ring can generate reactive oxygen species (ROS) upon decomposition, which can interact with biological molecules, leading to antimicrobial or antiviral effects. The adamantane core provides structural stability, while the acetic acid moiety can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-adamantanol: A simpler adamantane derivative with a hydroxyl group.
2-adamantanol: Another adamantane derivative with a hydroxyl group at a different position.
adamantan-1-amine: An adamantane derivative with an amine group.
1-adamantanecarboxylic acid: An adamantane derivative with a carboxylic acid group.
1,3-adamantanedicarboxylic acid: An adamantane derivative with two carboxylic acid groups.
Uniqueness
2-((3’‘R,5’R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-yl)acetic acid is unique due to its combination of an adamantane core, a trioxolane ring, and a cyclohexane ring, which imparts distinct chemical and physical properties. This unique structure allows for diverse applications and reactivity compared to simpler adamantane derivatives.
Propriétés
Formule moléculaire |
C18H26O5 |
|---|---|
Poids moléculaire |
322.4 g/mol |
InChI |
InChI=1S/C18H26O5/c19-16(20)9-11-2-1-3-17(10-11)21-18(23-22-17)14-5-12-4-13(7-14)8-15(18)6-12/h11-15H,1-10H2,(H,19,20)/t11-,12?,13?,14?,15?,17+,18?/m0/s1 |
Clé InChI |
MMZNSLVQJVAATJ-KERRXJBBSA-N |
SMILES isomérique |
C1C[C@H](C[C@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)O |
SMILES canonique |
C1CC(CC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


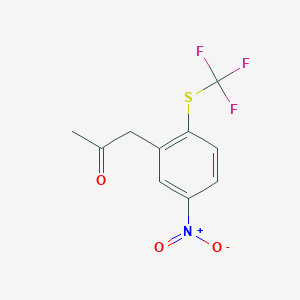
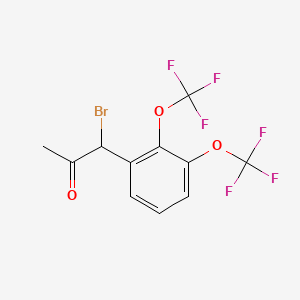
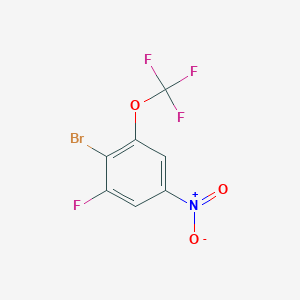
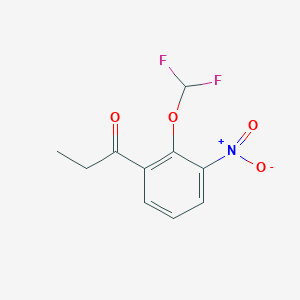
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
